molecular formula C18H13N3O5S2 B054225 4-Isothiocyanate-piretanide CAS No. 120749-13-5

4-Isothiocyanate-piretanide

Cat. No.: B054225
CAS No.: 120749-13-5
M. Wt: 415.4 g/mol
InChI Key: LHAQGDNTMHFRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isothiocyanate-piretanide is a specialized covalent derivative of the high-affinity loop diuretic piretanide, engineered for advanced research on ion transport mechanisms. This compound functions as a potent and specific inhibitor of the Na+-K+-2Cl- cotransporter (NKCC), with a particular affinity for the NKCC2 isoform found in the thick ascending limb of the loop of Henle. Its primary research value lies in the presence of the isothiocyanate (-N=C=S) moiety, which allows it to form irreversible, covalent bonds with primary amine groups (e.g., lysine residues) on its protein target. This property makes this compound an indispensable biochemical tool for the affinity labeling, purification, and molecular characterization of the NKCC transporter protein. Researchers utilize this compound to study transporter structure-function relationships, map the substrate-binding site, and investigate regulatory pathways in renal physiology and pathophysiology. Its covalent binding capability enables the study of transporter density and distribution in membrane preparations, providing insights unobtainable with reversible inhibitors. This reagent is critical for probing the mechanisms of diuretic action, salt-handling disorders, and the development of novel therapeutic strategies for hypertension and congestive heart failure. It is supplied for research applications only.

Properties

IUPAC Name

4-(4-isothiocyanatophenoxy)-3-pyrrol-1-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c19-28(24,25)16-10-12(18(22)23)9-15(21-7-1-2-8-21)17(16)26-14-5-3-13(4-6-14)20-11-27/h1-10H,(H,22,23)(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAQGDNTMHFRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152998
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120749-13-5
Record name 4-Isothiocyanate-piretanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120749135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Isothiocyanate-piretanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Isothiocyanate Piretanide

Established Synthetic Pathways for Isothiocyanate Formation

The isothiocyanate functional group (-N=C=S) is a key electrophilic moiety that can be synthesized through several reliable methods, most commonly starting from a primary amine precursor.

The conversion of primary amines to isothiocyanates is a cornerstone of organic synthesis. One of the most traditional and effective methods involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). google.com In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon of thiophosgene. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct. google.com

An alternative and widely used approach, which avoids the high toxicity of thiophosgene, employs carbon disulfide (CS₂). google.com In this two-step process, the primary amine first reacts with carbon disulfide in the presence of a base (like ammonia (B1221849) or an organic amine) to form a dithiocarbamate (B8719985) salt intermediate. google.comnih.gov This salt is then treated with a desulfurating agent to induce the elimination of hydrogen sulfide (B99878) and yield the isothiocyanate. nih.gov Common desulfurating agents include tosyl chloride, lead nitrate, or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov

ReagentDescriptionAdvantagesDisadvantages
Thiophosgene (CSCl₂) ** A highly reactive thiocarbonyl transfer reagent.High efficiency and direct conversion.Highly toxic and moisture-sensitive.
Carbon Disulfide (CS₂) **Used to form a dithiocarbamate intermediate.Safer alternative to thiophosgene.Requires a second step for desulfurization.

The construction of hybrid molecules containing an isothiocyanate group is a strategy employed to create targeted covalent probes or inhibitors. nih.govrsc.org The general design involves a "scaffold" molecule, which provides binding affinity and selectivity for a biological target, and a reactive "warhead," the isothiocyanate group, which forms a stable covalent bond with the target. nih.gov

The synthesis of such hybrids typically follows one of two main strategies:

Late-stage Isothiocyanate Formation: A complex scaffold molecule containing a primary amine is first synthesized. In the final steps, the amine is converted to the isothiocyanate using methods described in section 2.1.1. This approach is beneficial if the isothiocyanate group is too reactive to tolerate the reaction conditions required for building the scaffold.

Coupling of an Isothiocyanate-bearing Building Block: A smaller molecule already containing the isothiocyanate group is coupled to the main scaffold. This requires the scaffold to have a suitable functional group for the coupling reaction (e.g., an alcohol or amine to form a carbamate (B1207046) or thiourea (B124793) linkage, respectively).

For 4-isothiocyanate-piretanide, the first strategy is the most logical, involving the synthesis of an amino-piretanide precursor followed by conversion to the target compound.

Synthesis and Chemical Modification of the Piretanide (B1678445) Core Structure

The synthesis of this compound is contingent on the successful preparation of a piretanide derivative bearing a primary amine at the correct position, which can then be converted to the isothiocyanate.

The structure of piretanide is 4-phenoxy-3-(1-pyrrolidinyl)-5-sulfamoylbenzoic acid. To generate the target compound, an amino group must be introduced onto the 4-phenoxy ring. A documented synthetic route allows for the creation of the necessary precursor, 4-(4'-aminophenoxy)-3-(1-pyrrolidinyl)-5-sulfamoylbenzoic acid. google.com

The synthesis starts with a suitable dichlorinated benzoic acid derivative. The key steps are:

Nucleophilic Aromatic Substitution: Reaction with 4-nitrophenol (B140041) to introduce the 4-(4'-nitrophenoxy) group.

Introduction of the Pyrrolidine (B122466) Ring: Substitution of the second chlorine atom with pyrrolidine.

Reduction of the Nitro Group: The crucial step is the reduction of the nitro group on the phenoxy ring to a primary amine. This is typically achieved through catalytic hydrogenation using a catalyst like Raney nickel. google.com This reaction specifically reduces the nitro group while leaving the other functional groups, such as the carboxylic acid and sulfonamide, intact.

This process yields 4-(4'-aminophenoxy)-3-(1-pyrrolidinyl)-5-sulfamoylbenzoic acid, the direct amine precursor required for the final conversion to this compound. google.comgoogleapis.com

The characterization of the synthetic intermediates and the final this compound product is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is employed.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the isothiocyanate group, which displays a strong and characteristic asymmetric stretching absorption band typically in the range of 2000-2200 cm⁻¹. researchgate.net The synthesis can be monitored by observing the disappearance of N-H stretching bands of the primary amine precursor and the appearance of the -N=C=S band in the product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight of the parent ion. nih.gov The fragmentation pattern can also provide structural information. tsijournals.com

Chromatography: High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of the final compound and intermediates. klivon.com Purity is typically determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Expected Spectroscopic Data for Key Transformation:

CompoundKey IR Peak (cm⁻¹)Key ¹H NMR SignalKey ¹³C NMR Signal
Amine Precursor ~3300-3500 (N-H stretch)Signal for -NH₂ protonsCarbon attached to -NH₂ (~140-150 ppm)
This compound ~2000-2200 (-N=C=S stretch)Disappearance of -NH₂ signalCarbon of -N=C=S (~130-140 ppm)

Rational Design of this compound Analogues and Conjugates

The rational design of analogues based on this compound focuses on its potential application as a targeted covalent inhibitor. nih.govrsc.org In this context, the piretanide portion of the molecule acts as a scaffold that directs the compound to a specific protein target, likely a transporter or enzyme that recognizes the piretanide structure. The isothiocyanate group serves as an electrophilic "warhead" designed to form a permanent covalent bond, most commonly with nucleophilic amino acid residues such as cysteine or lysine (B10760008) on the target protein's surface. whiterose.ac.uk

The design of such covalent inhibitors offers several potential advantages:

Increased Potency and Duration of Action: By forming an irreversible bond, the inhibitor can permanently inactivate its target, leading to a more profound and lasting biological effect compared to a non-covalent inhibitor.

Overcoming Drug Resistance: Covalent inhibition can be effective against targets that have developed resistance mutations that weaken non-covalent binding interactions.

Analogues could be designed by modifying the piretanide scaffold to optimize binding affinity and selectivity for a specific target protein. nih.govgoogle.com For instance, the pyrrolidine ring or the substituents on the main benzoic acid ring could be altered. The ultimate goal is to create a molecule that first binds to the target with high specificity through non-covalent interactions, and then undergoes the covalent reaction, permanently labeling or inhibiting the protein.

Strategies for Modulating Linker Chemistry and Length

The development of this compound for applications such as bioconjugation often requires the introduction of a linker between the piretanide core and the isothiocyanate group. The chemical nature and length of this linker can significantly influence the properties of the resulting conjugate, including its solubility, stability, and steric hindrance. While direct studies on linker modulation for this compound are not extensively documented, valuable insights can be drawn from structure-activity relationship (SAR) studies of analogous loop diuretics, such as bumetanide (B1668049). nih.govnih.gov

Bumetanide, a compound structurally related to piretanide, has been the subject of numerous derivatization studies to explore the impact of modifying the amine substituent. These studies provide a strong basis for hypothesizing how the pyrrolidine ring in piretanide could be replaced with various linkers to introduce an isothiocyanate group. The primary synthetic route to such derivatives would likely involve the synthesis of a piretanide analog bearing a primary or secondary amine at the C-3 position, which can then be converted to the isothiocyanate.

One common method for forming an isothiocyanate from an amine is through the use of thiophosgene or a related reagent. The nature of the amine-containing linker can be varied to modulate the distance and flexibility of the isothiocyanate group relative to the piretanide core. For instance, linear alkyl chains of varying lengths with a terminal amine could be introduced.

Based on analogous studies with bumetanide derivatives, the following table illustrates potential strategies for modulating linker chemistry and length in the synthesis of piretanide-isothiocyanate analogs and the predicted impact on activity. nih.govnih.gov

Linker TypeLinker Length/StructureRationale for ModulationPotential Impact on Conjugate Properties
Alkylamino-NH-(CH₂)ₙ-NCS (n=2-6)Varying the length of the alkyl chain can control the distance of the isothiocyanate group from the piretanide core, potentially reducing steric hindrance for conjugation to large biomolecules.Increased linker length may enhance conjugation efficiency to bulky proteins.
Alkoxyamino-NH-(CH₂)ₙ-O-(CH₂)ₘ-NCSIntroduction of an ether linkage can increase the hydrophilicity and flexibility of the linker.Improved aqueous solubility of the piretanide conjugate.
Aromatic Amine-NH-Aryl-NCSAn aromatic linker can provide rigidity and potentially participate in pi-stacking interactions.May influence the orientation of the piretanide molecule upon conjugation.

The synthesis of these piretanide analogs would likely start from a suitable precursor where the pyrrolidine ring is replaced by a functional group that can be converted to the desired amine linker. For example, a precursor with a leaving group at the C-3 position could be reacted with a diamine of desired length, followed by conversion of the terminal amine to the isothiocyanate.

Exploration of Isothiocyanate Positional Isomers on the Piretanide Framework

The position of the isothiocyanate group on the piretanide framework could have a significant impact on the reactivity and biological activity of the resulting molecule. The standard "this compound" implies that the isothiocyanate group is located on the phenoxy ring. However, the synthesis of positional isomers, where the isothiocyanate group is attached to other positions of the piretanide core, represents an area for further chemical exploration.

Based on a comprehensive review of the available scientific literature, there is currently no specific research detailing the synthesis or evaluation of positional isomers of isothiocyanate on the piretanide framework. The existing literature primarily focuses on the synthesis and activity of piretanide itself or derivatives where modifications are made to the amine or carboxylic acid functionalities. nih.govwikipedia.org

The exploration of such positional isomers would require novel synthetic strategies to introduce a functional group, such as an amino or nitro group, at different positions of the aromatic rings of piretanide, which could then be converted to an isothiocyanate. For instance, placing the isothiocyanate group on the benzoic acid ring would lead to a completely different spatial orientation of the reactive group.

The following table outlines hypothetical positional isomers of isothiocyanate-piretanide and the potential synthetic challenges.

Isomer NamePosition of Isothiocyanate GroupPotential Synthetic Challenge
2'-Isothiocyanate-piretanideOrtho position of the phenoxy ringRegioselective functionalization of the phenoxy ring in the presence of other reactive sites.
3'-Isothiocyanate-piretanideMeta position of the phenoxy ringAchieving specific substitution at the meta position can be challenging.
2-Isothiocyanate-piretanidePosition 2 of the benzoic acid ringIntroduction of a functional group at this position would require a multi-step synthesis starting from a pre-functionalized anthranilic acid derivative.
6-Isothiocyanate-piretanidePosition 6 of the benzoic acid ringSteric hindrance from the adjacent sulfamoyl and pyrrolidine groups would make functionalization difficult.

While the synthesis of these isomers presents significant challenges, it could lead to the discovery of novel piretanide-based probes and conjugates with unique properties. Further research in this area is warranted to fully explore the chemical space of piretanide derivatives.

Molecular Target Identification and Mechanistic Elucidation of 4 Isothiocyanate Piretanide Preclinical Focus

Enzyme Inhibition and Modulation

Histone Deacetylase (HDAC) Enzymatic Activity Inhibition

While specific preclinical studies on the direct inhibitory effects of 4-Isothiocyanate-piretanide on histone deacetylase (HDAC) enzymes are not extensively documented in publicly available literature, the broader class of isothiocyanates has been identified as capable of modulating HDAC activity. For instance, compounds like sulforaphane, a well-studied isothiocyanate, have been shown to inhibit HDAC activity in various cancer cell lines. nih.gov This inhibition leads to histone hyperacetylation, an epigenetic modification associated with the reactivation of silenced tumor suppressor genes, subsequently triggering cell cycle arrest and apoptosis. nih.gov The mechanism of HDAC inhibition by some dietary isothiocyanates provides a basis for investigating whether this compound exhibits similar properties. The electrophilic isothiocyanate group is known to react with nucleophilic residues on proteins, which could potentially be a mechanism for interacting with and inhibiting HDAC enzymes. However, without direct experimental evidence for this compound, its role as an HDAC inhibitor remains speculative and an area for future preclinical investigation.

Impact on Xenobiotic-Metabolizing Enzymes and Pathways

The influence of this compound on xenobiotic-metabolizing enzymes is another area where preclinical data is limited for the specific compound. However, extensive research on other isothiocyanates demonstrates a significant modulatory effect on these pathways. Isothiocyanates are known to have a dual effect on xenobiotic metabolism: they can inhibit Phase I enzymes and induce Phase II enzymes.

Phase I enzymes, such as cytochrome P450 (CYP) isoenzymes, are often involved in the metabolic activation of procarcinogens. Arylalkyl isothiocyanates have been shown to be potent inhibitors of CYP enzymes involved in the activation of carcinogens like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). nih.gov This inhibition is often mechanism-based, leading to a reduction in the formation of carcinogenic metabolites. nih.gov

Conversely, isothiocyanates are well-documented inducers of Phase II detoxification enzymes. These enzymes, including glutathione (B108866) S-transferases (GSTs), quinone reductase, and UDP-glucuronosyltransferases (UGTs), play a crucial role in the detoxification and elimination of carcinogens and other harmful xenobiotics. nih.gov The induction of these enzymes by isothiocyanates enhances the capacity of the cell to neutralize and excrete toxic compounds. The table below summarizes the effects of various isothiocyanates on xenobiotic-metabolizing enzymes, providing a potential framework for the expected activities of this compound.

Enzyme FamilyGeneral Effect of IsothiocyanatesExample Isothiocyanates
Phase I (e.g., Cytochrome P450) InhibitionPhenethyl isothiocyanate (PEITC), 4-phenylbutyl isothiocyanate (PBITC), 6-phenylhexyl isothiocyanate (PHITC) nih.gov
Phase II (e.g., GST, UGT) InductionSulforaphane, Phenethyl isothiocyanate (PEITC) nih.gov

Further preclinical studies are required to specifically delineate the impact of this compound on these critical metabolic pathways.

Potential Interactions with Chloride Transport Mechanisms

A key and specific area of preclinical investigation for this compound involves its interaction with chloride transport mechanisms, particularly the Na+-K+-2Cl- cotransporter. Piretanide (B1678445), the parent compound, is a loop diuretic that functions by inhibiting this cotransporter in the thick ascending limb of the loop of Henle. wikipedia.org Preclinical studies have confirmed that the isothiocyanate derivative, referred to as isothiocyanato-piretanide (ISO-PIR), retains this inhibitory activity.

In isolated perfused cortical thick ascending limb (cTAL) segments, ISO-PIR demonstrated a half-maximal inhibitory concentration (IC50) of 3 x 10-6 mol/l when applied to the luminal side. nih.gov This indicates a direct interaction with the cotransporter protein from the side of the renal tubule lumen. nih.gov Notably, the inhibitory effect was found to be reversible. nih.gov When applied to the basolateral side, ISO-PIR showed no effect on the equivalent short-circuit current up to a concentration of 10-4 mol/l, highlighting the luminal site of action. nih.gov This specific interaction with a key ion transporter distinguishes this compound and underscores the retention of the parent molecule's primary mechanism of action.

Interactions with Cellular Structural Proteins

Tubulin Polymerization Inhibition and Microtubule Dynamics

The isothiocyanate functional group is a feature of a class of compounds known to interact with tubulin and disrupt microtubule dynamics. Numerous studies have demonstrated that various natural and synthetic isothiocyanates can inhibit tubulin polymerization. nih.govnih.gov This activity is of significant interest in preclinical cancer research, as microtubules are essential components of the mitotic spindle and, therefore, critical for cell division.

The mechanism by which isothiocyanates inhibit tubulin polymerization is thought to involve covalent binding to tubulin monomers, which prevents their assembly into microtubules. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis. While the general class of isothiocyanates exhibits anti-tubulin activity, the specific potency can vary significantly based on the chemical structure of the individual compound. nih.gov There is a lack of specific published preclinical data directly examining the effect of this compound on tubulin polymerization. However, based on the known activities of other isothiocyanates, it is plausible that this compound could also interfere with microtubule dynamics.

Covalent Modification of Cysteine Residues on Target Proteins

A hallmark of the mechanism of action for isothiocyanates is their ability to form covalent bonds with nucleophilic amino acid residues on proteins. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly reactive towards the sulfhydryl group of cysteine residues. nih.gov This reaction results in the formation of a dithiocarbamate (B8719985) adduct, a post-translational modification that can alter the structure and function of the target protein. nih.gov

This covalent modification is considered a primary mechanism through which isothiocyanates exert their diverse biological effects. By targeting cysteine residues in key cellular proteins, such as enzymes and transcription factors, isothiocyanates can modulate a wide range of cellular processes. While the reaction with cysteine is often highlighted, isothiocyanates can also react with other nucleophilic residues like the ε-amino group of lysine (B10760008), though typically at a slower rate. The specific protein targets of this compound and the functional consequences of the covalent modifications it may induce are important areas for future preclinical research.

Modulation of Intracellular Signaling Pathways

There is no available research on how this compound may modulate intracellular signaling pathways.

No studies have been published detailing the analysis of this compound's effects on key regulatory cascades such as the AMP-activated protein kinase (AMPK) pathway or the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway. While various isothiocyanates have been shown to influence these pathways, this information cannot be extrapolated to the specific conjugate of piretanide.

Similarly, there is a lack of data regarding the induction of cellular stress response pathways by this compound. The cellular response to this compound, including any potential activation of pathways related to oxidative stress or the unfolded protein response, has not been investigated.

Receptor Binding and Transporter Affinity Studies

No receptor binding or transporter affinity studies for this compound have been reported in the scientific literature. The primary molecular target of the parent compound, piretanide, is the Na+-K+-2Cl- cotransporter in the kidney. However, it is unknown if the addition of the isothiocyanate group alters this affinity or confers affinity for other receptors or transporters.

Computational Chemistry and Molecular Modeling for Target Identification

The absence of experimental data is mirrored by a lack of computational studies on this compound.

No molecular docking or molecular dynamics simulations have been published for this compound. Such studies are crucial for predicting how a molecule might interact with potential protein targets and for understanding the stability of such interactions.

Without computational models, there are no predictions available for the potential binding sites and interaction modes of this compound with any biological target.

Structure Activity Relationship Sar and Structural Optimization of 4 Isothiocyanate Piretanide Derivatives

Correlating Structural Features of the Isothiocyanate Moiety with Biological Responses

The isothiocyanate group is a key pharmacophore responsible for the covalent modification of biological targets, typically through reaction with nucleophilic residues such as cysteine. The reactivity and accessibility of this group are influenced by the nature of the substituents attached to it.

The length and nature of the linker between the piretanide (B1678445) core and the isothiocyanate group, as well as substitutions on any aryl groups, can significantly impact biological activity.

Research on various arylalkyl isothiocyanates has demonstrated that increasing the alkyl chain length can lead to enhanced inhibitory potency. For instance, in studies of arylalkyl isothiocyanates as inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)-induced lung tumorigenesis, it was observed that 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC) exhibited greater inhibition than benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) nih.gov. This suggests that a longer alkyl chain may provide optimal positioning of the isothiocyanate group within the target's binding site. Generally, PEITC was found to be more potent than BITC but less potent than PBITC and PHITC nih.gov.

Furthermore, the presence of an aromatic ring in the linker can be crucial for activity. Aromatic isothiocyanates are often favored for their ability to cross bacterial membrane structures, potentially exerting their antimicrobial activity more effectively than their aliphatic counterparts. In some instances, the phenyl moiety is not essential for inhibitory activity, as certain alkyl isothiocyanates have shown strong inhibitory effects rsc.org.

Substitutions on the aryl ring also play a critical role. Studies on isothiocyanate derivatives as inhibitors of cyclooxygenase (COX) enzymes revealed that a fluorine-containing phenyl ester derivative was the most potent and selective COX-2 inhibitor among the tested compounds nih.gov. This highlights the potential for tuning activity and selectivity through judicious aryl substitution.

Table 1: Effect of Alkyl Chain Length on the Biological Activity of Arylalkyl Isothiocyanates Note: This table is based on general findings for arylalkyl isothiocyanates and serves as a model for potential trends in 4-isothiocyanate-piretanide derivatives.

CompoundAlkyl Chain LengthRelative Inhibitory Potency
Benzyl isothiocyanate (BITC)1+
Phenethyl isothiocyanate (PEITC)2++
4-Phenylbutyl isothiocyanate (PBITC)4+++
6-Phenylhexyl isothiocyanate (PHITC)6++++

The three-dimensional arrangement of atoms (stereochemistry) and the position of the isothiocyanate group on the piretanide scaffold are critical determinants of biological activity. Chirality can significantly affect drug action, influencing target binding, metabolism, and distribution mdpi.com.

Studies on chiral thiourea (B124793) derivatives have shown that the stereochemistry of amino acid residues can impact tumor growth inhibitory activity mpdkrc.edu.in. In the context of this compound, if chiral centers are present in the linker or on the piretanide scaffold itself, it is highly probable that one enantiomer will exhibit greater activity than the other. This stereoselectivity often arises from the specific interactions with the chiral environment of the biological target. Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction and covalent binding researchgate.netmdpi.com.

Positional isomerism of the isothiocyanate group on an aromatic ring can also dramatically alter activity. For example, in the case of aryl diisothiocyanates, a change in the configuration of the isothiocyanate group from the para to the meta position can result in a significant loss of antiproliferative activity mdpi.com. Therefore, the attachment of the isothiocyanate group at the 4-position of the piretanide phenyl ring is likely a critical factor for its specific biological profile.

Impact of Piretanide Scaffold Modifications on Isothiocyanate-Mediated Activity

Alterations to the sulfonamide or the phenoxy groups of piretanide could impact the molecule's solubility, lipophilicity, and electronic properties, which in turn could modulate the electrophilicity of the isothiocyanate carbon and its accessibility to the target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of robust QSAR models for this compound derivatives could significantly accelerate the drug discovery process by enabling the prediction of the activity of novel, unsynthesized compounds mdpi.comresearchgate.netmdpi.com.

A typical QSAR study would involve the synthesis of a series of this compound analogs with systematic variations in their structure. The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a mathematical equation that correlates these descriptors with the observed biological activity researchgate.net. Such models can provide valuable insights into the key structural features required for potent and selective activity.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of this compound derivatives with enhanced target selectivity and potency relies on a deep understanding of the SAR and the three-dimensional structure of the biological target.

Key design principles include:

Optimization of the Linker: The length and flexibility of the alkyl chain connecting the isothiocyanate group to the piretanide scaffold should be optimized to ensure ideal positioning for covalent bond formation within the target's active site.

Introduction of Specific Recognition Moieties: Incorporating functional groups that can form specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein can significantly enhance binding affinity and selectivity.

Modulation of Isothiocyanate Reactivity: The electrophilicity of the isothiocyanate group can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the piretanide scaffold or the linker. This can help to balance reactivity and minimize off-target effects.

Exploiting Stereochemistry: If chiral centers are present, the synthesis of enantiomerically pure compounds is crucial to maximize potency and minimize potential side effects associated with the less active enantiomer.

By applying these principles, it is possible to design novel this compound derivatives with improved therapeutic profiles.

Analytical and Bioanalytical Methodologies for 4 Isothiocyanate Piretanide Research

Comprehensive Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the precise molecular structure of 4-Isothiocyanate-piretanide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H NMR would be used to identify all proton-containing groups. The spectrum would be expected to show distinct signals for the aromatic protons on both the central benzoic acid core and the substituted phenoxy ring, as well as signals for the pyrrolidine (B122466) ring protons and the amine protons of the sulfamoyl group. The introduction of the electron-withdrawing isothiocyanate group would induce predictable shifts in the signals of adjacent aromatic protons compared to the parent piretanide (B1678445) molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A key feature in the ¹³C NMR spectrum of an isothiocyanate is the signal for the carbon atom of the -N=C=S group. However, this signal is often observed to be very broad or even silent due to the quadrupolar relaxation effects of the adjacent nitrogen atom and the structural flexibility of the functional group nih.govglaserchemgroup.com. Research on various organic isothiocyanates has shown this to be a common phenomenon nih.gov. The chemical shifts of other aromatic and aliphatic carbons would be assigned based on established correlation tables and comparison with the spectrum of piretanide.

Table 1: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Isothiocyanate (-N=C =S)~130-140Typically broad or silent; chemical shift is highly dependent on molecular dynamics nih.govglaserchemgroup.com.
Carboxylic Acid (-C OOH)~165-175Consistent with aromatic carboxylic acids.
Aromatic Carbons~110-160Complex pattern of signals corresponding to the substituted benzoic acid and phenoxy rings.
Pyrrolidine Carbons~25-50Aliphatic signals corresponding to the CH₂ groups of the pyrrolidine ring.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the precise structure and substitution pattern of this compound.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns wikipedia.org.

For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of its elemental formula. The molecular formula of the parent compound, piretanide, is C₁₇H₁₈N₂O₅S wikipedia.org. Assuming the target compound is 3-(aminosulfonyl)-4-(4-isothiocyanatophenoxy)-5-(pyrrolidin-1-yl)benzoic acid, the expected molecular formula would be C₁₈H₁₇N₃O₅S₂ with a monoisotopic mass of approximately 419.06 g/mol .

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure rsc.org. The fragmentation of this compound would likely proceed through several predictable pathways based on the structure of piretanide and known behaviors of aromatic isothiocyanates researchgate.netyoutube.comlibretexts.org.

Key fragmentation pathways would include:

Cleavage of the ether linkage, separating the isothiocyanatophenoxy group from the benzoic acid core.

Loss of the pyrrolidine ring.

Decarboxylation (loss of CO₂) from the benzoic acid group.

Fragmentation of the sulfamoyl group (loss of SO₂NH₂).

Characteristic loss of the isothiocyanate group (-NCS) or related fragments.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z (approx.)Proposed Fragment StructureFragmentation Pathway
419[M+H]⁺Protonated molecular ion
375[M+H - CO₂]⁺Loss of carbon dioxide from the carboxylic acid
285[M+H - C₇H₄NOS]⁺Cleavage of the ether bond, loss of isothiocyanatophenol
255[C₇H₄NOS+H]⁺Isothiocyanatophenoxy cation
91[C₇H₇]⁺Tropylium ion, a common fragment from aromatic compounds youtube.com

This detailed fragmentation analysis is crucial for confirming the identity of the molecule and for distinguishing it from related impurities or metabolites nih.govwvu.edu.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent tool for the rapid identification of functional groups present in a molecule vscht.cz.

The IR spectrum of this compound would be expected to display a combination of absorption bands from the piretanide backbone and a highly characteristic band for the isothiocyanate group. The most prominent and diagnostic absorption would be the strong, sharp peak corresponding to the asymmetric stretching vibration of the -N=C=S group, which typically appears in the 2000-2200 cm⁻¹ region libretexts.orgchemicalpapers.com. The presence of this band provides clear evidence for the successful incorporation of the isothiocyanate functionality.

Other important functional groups from the piretanide structure would also be identifiable researchgate.netlibretexts.orgspecac.com.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity
3200-3500O-H (Carboxylic Acid), N-H (Sulfonamide)StretchingBroad, Medium
2850-3100C-H (Aromatic and Aliphatic)StretchingMedium-Weak
2000-2200-N=C=S (Isothiocyanate)Asymmetric StretchStrong, Sharp
~1700C=O (Carboxylic Acid)StretchingStrong
~1600, ~1475C=C (Aromatic Ring)StretchingMedium-Weak
~1330, ~1160S=O (Sulfonamide)Asymmetric & Symmetric StretchStrong
~1240C-O (Aromatic Ether)StretchingStrong

The collective pattern of these absorption bands provides a unique spectral fingerprint, confirming the presence of all key functional moieties within the this compound molecule.

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or metabolites, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like piretanide and its derivatives ijnrd.org. It is widely used for purity assessment and quantitative analysis in pharmaceutical research and quality control ekb.eg.

A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Several HPLC methods have been developed for the analysis of piretanide and similar diuretics, providing a solid foundation for method development nih.govdntb.gov.uanih.gov. The piretanide core structure contains strong chromophores, allowing for sensitive detection using an ultraviolet (UV) or diode-array detector (DAD) mdpi.commostwiedzy.pl.

A typical HPLC method would involve a C18 column with a gradient elution mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724). This allows for the efficient separation of the target compound from impurities with different polarities. The method would need to be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness mdpi.com.

Table 4: Typical HPLC Parameters for the Analysis of this compound

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Elution Mode GradientTo ensure good separation of compounds with varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 30-40 °CTo ensure reproducible retention times.
Detector DAD or UVDetection of the analyte based on UV absorbance.
Wavelength ~240-290 nmWavelength of maximum absorbance for the piretanide chromophore.

Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of selectivity and sensitivity, allowing for simultaneous quantification and structural confirmation of the analyte and any related impurities nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds mdpi.com. While GC-MS is a standard method for the analysis of many smaller, more volatile isothiocyanates found in nature nih.govmdpi.comscispace.com, its direct application to a large, polar, and non-volatile molecule like this compound is challenging.

The high molecular weight and the presence of polar functional groups (carboxylic acid, sulfonamide) make this compound non-volatile and prone to thermal degradation in the hot GC injector and column mdpi.com. Direct injection would likely result in poor chromatography and decomposition of the analyte.

To make the compound amenable to GC-MS analysis, a chemical derivatization step would be required to block the polar functional groups and increase volatility. A common approach is esterification (e.g., methylation) of the carboxylic acid group and potentially silylation of the sulfonamide N-H group nih.gov. Following derivatization, the resulting less polar and more volatile derivative could be analyzed using a standard GC-MS system.

Table 5: Proposed GC-MS Parameters for Derivatized this compound

ParameterConditionRationale
Derivatization Esterification of -COOH group (e.g., with diazomethane (B1218177) or trimethylsilyldiazomethane)To increase volatility and thermal stability.
Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm)Provides good separation for a wide range of compounds.
Carrier Gas HeliumInert carrier gas for GC.
Injector Temperature ~280 °CTo ensure rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100 °C to 300 °C)To elute the compound and separate it from other components.
Ionization Mode Electron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Detector Mass Spectrometer (Quadrupole or TOF)For identification and quantification based on mass spectra.

While feasible after derivatization, HPLC remains the more direct, convenient, and commonly employed chromatographic technique for compounds of this nature.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a key strategy in the analysis of isothiocyanates, including this compound. sci-hub.sewiley.com This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method. sci-hub.se The primary goals of derivatizing this compound are to improve its detectability by introducing chromophoric or fluorophoric tags and to enhance its chromatographic separation and chemical stability. sci-hub.se

The isothiocyanate (-N=C=S) functional group is highly reactive, readily forming adducts with a variety of nucleophiles. nih.govresearchgate.net This reactivity is the basis for most derivatization strategies. A common approach involves converting the isothiocyanate into a thiourea (B124793) derivative by reacting it with an amine, such as ammonia (B1221849). nih.govresearchgate.net The resulting thiourea group can act as a UV-absorbing chromophore, facilitating detection by HPLC-UV. nih.govresearchgate.net This is particularly useful if the parent molecule lacks a strong intrinsic chromophore suitable for the desired detection limits.

Another strategy is the reaction with thiol-containing reagents, like N-acetyl-L-cysteine, to form dithiocarbamates. researchgate.net For enhanced sensitivity, fluorescent tagging agents that react with the isothiocyanate group can be employed. Reagents such as phenyl isothiocyanate are used to derivatize primary and secondary amines, but analogous principles can be applied where a reagent is designed to react with the isothiocyanate group of the target analyte to attach a fluorescent moiety. scribd.comsigmaaldrich.com This allows for highly sensitive detection using fluorescence detectors, which can significantly lower the limits of detection and quantification. scribd.com

The selection of a derivatization reagent and method depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available analytical instrumentation. sci-hub.se Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is a common practice. scribd.com This approach allows for the removal of excess derivatizing reagent and by-products prior to analysis, minimizing potential interference. researchgate.net

Derivatizing ReagentTarget Functional GroupDerivative FormedAnalytical AdvantageReference
AmmoniaIsothiocyanateThioureaIntroduces a UV-absorbing chromophore, enhancing HPLC-UV detection. nih.govresearchgate.net
N-acetyl-L-cysteine (NAC)IsothiocyanateDithiocarbamate (B8719985)Creates a stable derivative suitable for HPLC analysis. researchgate.net
Fluorescent Amines/ThiolsIsothiocyanateFluorescent Thiourea/DithiocarbamateAttaches a fluorophore for highly sensitive fluorescence detection. scribd.comhta-it.com

Quantitative Bioanalytical Method Development in Preclinical Matrices

The development of a quantitative bioanalytical method for this compound in preclinical matrices, such as plasma, urine, or tissue homogenates, is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infoijpsonline.com Such methods must be validated to ensure they are reliable, reproducible, and accurate for their intended purpose. nih.govtheaspd.com The development process typically involves sample preparation, chromatographic separation, detection, and method validation according to regulatory guidelines. ijpsonline.comnih.gov

Sample Preparation: The first step is to isolate this compound from the complex biological matrix. onlinepharmacytech.info Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.infonih.gov For the parent compound, piretanide, LLE has been successfully used to extract it from plasma. nih.gov Given the structural similarity, LLE with an appropriate organic solvent at a specific pH could be an effective starting point for this compound. The choice of extraction technique aims to maximize recovery of the analyte while minimizing matrix effects—interference from endogenous components of the biological sample. onlinepharmacytech.infoijpsonline.com The stability of the analyte during sample processing and storage is also a critical consideration. sdstate.edu

Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) is the predominant technique for quantifying small molecules in biological fluids. nih.govnih.gov For piretanide, reversed-phase HPLC methods have been established, typically using C18 columns. nih.govnih.gov A similar approach would be suitable for this compound, with optimization of the mobile phase (e.g., a mixture of acetonitrile or methanol (B129727) and an aqueous buffer) to achieve a good peak shape and resolution from potential interferences. nih.gov

Detection can be achieved through various means. The parent compound, piretanide, possesses intrinsic fluorescence, allowing for sensitive detection with a fluorescence detector. nih.gov If this compound retains sufficient fluorescence, this would be a direct and sensitive detection method. Alternatively, HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and has become a standard tool in bioanalysis. ijpsonline.com If required sensitivity cannot be achieved directly, the derivatization strategies discussed in section 6.3 can be employed to enhance UV or fluorescence detection. hta-it.com

Method Validation: A developed bioanalytical method must be rigorously validated. nih.gov Key validation parameters, as outlined by regulatory bodies, include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. ijpsonline.com

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. theaspd.com

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte, which should be linear over the expected concentration range. theaspd.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. ijpsonline.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). ijpsonline.com

Method Development StageKey Considerations and TechniquesExample for this compoundReference
Sample PreparationExtraction from biological matrix (plasma, urine); minimize interference.Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). onlinepharmacytech.infonih.gov
Chromatographic SeparationAchieve good peak shape and resolution from interferences.Reversed-Phase HPLC with a C18 column. nih.govnih.gov
DetectionEnsure adequate sensitivity and selectivity.HPLC with Fluorescence Detection, or LC-MS/MS. Derivatization for enhanced UV/Fluorescence. ijpsonline.comnih.gov
Method ValidationConfirm method is accurate, precise, selective, and robust.Assess linearity, LLOQ, accuracy, precision, recovery, and stability. ijpsonline.comnih.govtheaspd.com

Perspectives and Future Directions in 4 Isothiocyanate Piretanide Research

Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Scope

The parent molecule, piretanide (B1678445), is a loop diuretic used for managing hypertension and edema associated with conditions like congestive heart failure. elsevierpure.comoup.com Its primary mechanism involves the inhibition of the Na+/K+/2Cl- co-transporter in the kidney's loop of Henle, leading to increased excretion of water and electrolytes. elsevierpure.com The introduction of an isothiocyanate moiety opens the door to a host of new biological activities, suggesting that 4-Isothiocyanate-piretanide could possess a multi-faceted therapeutic profile.

Isothiocyanates, a class of compounds found in cruciferous vegetables, are recognized for a wide array of biological effects, including potent anti-inflammatory, antioxidant, and cancer chemopreventive properties. organic-chemistry.orgnih.govnih.gov These activities are largely attributed to their ability to modulate various cellular pathways. organic-chemistry.org For instance, many isothiocyanates can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, and can induce apoptosis in cancer cells. nih.govhilarispublisher.comthieme-connect.com

Future research into this compound should therefore investigate a spectrum of potential therapeutic applications beyond simple diuresis. Key areas for exploration include:

Oncology: Given the well-documented anticancer properties of isothiocyanates, this compound could be explored as a chemopreventive or therapeutic agent. organic-chemistry.orgnih.gov Research could focus on its effects on cancer cell proliferation, apoptosis, and angiogenesis.

Inflammatory Diseases: The anti-inflammatory effects of isothiocyanates are significant. beilstein-journals.orgacs.org Studies could assess the ability of this compound to modulate inflammatory pathways, making it a candidate for diseases such as arthritis or inflammatory bowel disease.

Neuroprotection: Certain isothiocyanates have demonstrated neuroprotective properties, suggesting a potential role in mitigating neurodegenerative processes. nih.govnih.gov

Cardioprotection: Beyond blood pressure reduction, the compound could offer direct cardioprotective benefits through its potential antioxidant and anti-inflammatory actions. nih.gov

The diuretic function of the piretanide backbone might also be synergistically combined with these new activities. For example, in the context of heart failure, a single molecule that provides both diuretic and anti-inflammatory effects could be highly beneficial. Furthermore, research into novel diuretic targets, such as various renal ion-transport proteins, could reveal unexpected mechanisms of action for this compound. nih.govjliedu.ch

Potential Therapeutic AreaRationale Based on Isothiocyanate Moiety
Cancer Chemoprevention Induction of phase II detoxifying enzymes and apoptosis. organic-chemistry.orghilarispublisher.comthieme-connect.com
Anti-Inflammatory Therapy Downregulation of pro-inflammatory cytokines and signaling pathways. beilstein-journals.orgacs.org
Neurodegenerative Diseases Activation of Nrf2 and other cytoprotective pathways. nih.gov
Cardiovascular Disease Antioxidant and anti-inflammatory effects, in addition to diuretic action. nih.gov

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of this compound itself, from a primary amine precursor like piretanide, can be achieved through established chemical methods. A common approach involves the reaction of the primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurylation agent to yield the isothiocyanate. beilstein-journals.org Other facile methods utilize reagents like phenyl chlorothionoformate or visible-light photocatalysis to convert primary amines into isothiocyanates. thieme-connect.comacs.orgorganic-chemistry.org

Looking forward, the development of advanced synthetic methodologies will be crucial for creating a library of complex analogues to explore structure-activity relationships (SAR). The goal of these synthetic efforts would be to optimize potency, selectivity, and pharmacokinetic properties. This involves more than simply creating the initial compound; it requires the ability to generate a diverse set of related molecules with systematic variations. nih.govdrugdesign.org

Future synthetic strategies should focus on:

Combinatorial Chemistry and Parallel Synthesis: These techniques can be used to rapidly generate a large number of analogues by systematically modifying different parts of the this compound scaffold. nih.gov This would allow for a more efficient exploration of how structural changes affect biological activity.

Late-Stage Functionalization: Developing methods to modify the core structure of this compound in the final steps of a synthetic sequence would provide a powerful tool for creating diverse analogues without having to restart the entire synthesis from scratch.

Stereoselective Synthesis: If any stereocenters are introduced into the analogues, controlling their three-dimensional arrangement will be critical, as different stereoisomers can have vastly different biological activities. nih.gov

Novel Scaffolds: Moving beyond simple modifications, future work could involve designing and synthesizing entirely new molecular skeletons that retain the key pharmacophoric features of both piretanide and the isothiocyanate group, but with improved drug-like properties. drugtargetreview.comnih.gov

Synthetic ApproachObjective in Analogue Development
Parallel Synthesis Rapid generation of a library of diverse compounds for initial screening. nih.gov
Late-Stage Functionalization Efficient creation of targeted analogues to refine activity and properties.
Stereoselective Synthesis To produce specific stereoisomers and assess their individual biological effects. nih.gov
Novel Scaffold Design To discover new chemical classes with potentially superior therapeutic profiles. nih.gov

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound, a systems-level approach is necessary. Multi-omics, which involves the comprehensive analysis of different types of biological molecules, can provide an unparalleled view of the compound's mechanism of action. creative-proteomics.comnih.gov By integrating data from genomics, proteomics, metabolomics, and lipidomics, researchers can move beyond a single target and understand how the compound affects complex cellular networks.

Future research should incorporate the following multi-omics strategies:

Proteomics: Isothiocyanates are known to covalently bind to proteins, particularly on cysteine residues. nih.govnih.gov Proteomic techniques, such as mass spectrometry-based approaches, can be used to identify the specific protein targets of this compound within the cell. oup.comnih.govnih.govdrugbank.com This is crucial for elucidating its molecular mechanism and potential off-target effects.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. elsevierpure.comhilarispublisher.comcreative-proteomics.comnih.govnih.gov This can help to identify the biochemical pathways affected by the drug and can lead to the discovery of biomarkers for drug efficacy. hilarispublisher.comnih.gov

Lipidomics: As a subset of metabolomics, lipidomics focuses on the entire complement of cellular lipids. nih.govcreative-proteomics.comnih.govavantiresearch.com Given that lipids are involved in a wide range of signaling and structural functions, understanding how this compound impacts the lipidome could uncover novel mechanisms, particularly in the context of inflammation and metabolic diseases. nih.govnih.govavantiresearch.com

Transcriptomics: Analyzing changes in gene expression in response to the compound can provide insights into the cellular pathways that are activated or inhibited, helping to build a comprehensive picture of its biological effects.

By integrating these different omics datasets, researchers can construct a detailed map of the compound's interactions within the biological system, leading to a more profound understanding of its therapeutic potential and mechanisms.

Formulation and Delivery System Innovations for Enhanced Preclinical Efficacy

A significant challenge with many isothiocyanate compounds is their inherent instability and poor bioavailability, which can limit their therapeutic effectiveness. uea.ac.uk Therefore, a critical area of future research for this compound will be the development of advanced formulation and drug delivery systems to improve its stability, solubility, and targeted delivery.

Innovations in this area could include:

Nanoformulations: Encapsulating this compound in nanocarriers, such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles, could protect it from degradation and improve its pharmacokinetic profile. uea.ac.ukmdpi.comnih.govmdpi.comnih.gov Such systems can also be designed for targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing potential side effects. uea.ac.uknih.gov

Mucoadhesive Systems: For certain applications, formulations that adhere to mucosal surfaces could provide sustained local delivery of the compound. mdpi.comnih.gov For example, chitosan-coated vesicles have been shown to enhance the intestinal permeation of isothiocyanates. mdpi.comnih.gov

Prodrug Approaches: The compound could be chemically modified into an inactive prodrug that is converted into the active this compound only at the target site. This strategy can improve stability and reduce off-target toxicity.

Co-delivery Systems: Combining this compound with other therapeutic agents in a single delivery system could lead to synergistic effects. For example, in cancer therapy, it could be co-delivered with a conventional chemotherapy drug to enhance its efficacy.

Successful development of an effective delivery system will be paramount for translating the in vitro biological activities of this compound into tangible preclinical and, eventually, clinical efficacy.

Delivery SystemPotential Advantage for this compound
Liposomes/Nanoparticles Improved stability, bioavailability, and potential for targeted delivery. uea.ac.uknih.gov
Chitosan-Coated Vesicles Enhanced mucoadhesion and intestinal permeation for oral delivery. mdpi.comnih.gov
Mesoporous Silica Nanoparticles High drug loading capacity and tunable release profiles. mdpi.com
Prodrugs Increased stability during circulation and site-specific activation.

Collaborative and Interdisciplinary Research Frameworks

The development of a novel compound like this compound, which spans multiple potential therapeutic areas and requires expertise in diverse scientific disciplines, is best pursued through collaborative and interdisciplinary research frameworks. The traditional, siloed approach to drug discovery is often inefficient for such multifaceted projects. pharmaceutical-technology.comdrugpatentwatch.com

Future progress will be significantly enhanced by establishing:

Public-Private Partnerships (PPPs): Collaborations between academic research institutions, government agencies, and pharmaceutical companies can be instrumental in advancing drug discovery. nih.govjliedu.chnih.govfrederickabbott.comfrostbrowntodd.com These partnerships allow for the sharing of resources, expertise, and risk, which can be particularly beneficial for high-risk, innovative projects that may not be pursued by a single entity alone. nih.govjliedu.chfrostbrowntodd.com

Open Science Models: An open science approach, where research data and findings are shared freely and rapidly, can accelerate the pace of discovery by enabling broader scientific input and avoiding the duplication of efforts. nih.govpharmaceutical-technology.comdrugpatentwatch.comnih.goveurekalert.org This model fosters a more collaborative research environment and can be particularly effective in the early stages of drug development. pharmaceutical-technology.comeurekalert.org

Interdisciplinary Research Teams: The successful development of this compound will require a team of scientists with a wide range of expertise, including medicinal chemists, pharmacologists, cell biologists, toxicologists, formulation scientists, and clinicians. nih.govparabolicdrugs.comnih.govlabdesignnews.comazolifesciences.commdpi.com Fostering close collaboration between these experts is essential for navigating the complex path from initial discovery to preclinical and clinical evaluation. parabolicdrugs.comazolifesciences.com

By embracing these collaborative frameworks, the research community can more effectively pool knowledge and resources to unlock the full therapeutic potential of novel compounds like this compound.

Q & A

Q. What are the critical physicochemical properties of 4-Isothiocyanate-piretanide that influence experimental design in pharmacological studies?

To design robust experiments, researchers must first characterize the compound’s solubility, stability, and reactivity. Key techniques include:

  • HPLC and NMR for purity assessment and structural confirmation .
  • Solubility testing in aqueous and organic solvents to determine optimal delivery methods for in vitro/in vivo models .
  • Thermogravimetric analysis (TGA) to assess thermal stability under storage and experimental conditions . These properties dictate formulation strategies, dosing protocols, and compatibility with biological systems.

Q. How should researchers select in vitro models for preliminary efficacy testing of this compound?

Prioritize models that align with the compound’s hypothesized mechanism (e.g., diuretic or ion channel modulation):

  • Cell-based assays : Use renal epithelial cell lines (e.g., MDCK or HEK-293) to evaluate Na+/K+/Cl− cotransporter inhibition .
  • Control groups : Include positive controls (e.g., furosemide) and vehicle controls to validate assay sensitivity .
  • Dose-response curves : Test a logarithmic concentration range (1 nM–100 µM) to establish EC50/IC50 values .

What are the foundational steps to formulate a PICOT research question for clinical studies involving this compound?

Apply the PICOT framework to ensure specificity and reproducibility:

  • Population : Define patient subgroups (e.g., hypertensive patients with renal impairment).
  • Intervention : Specify the compound’s dosage form (e.g., intravenous vs. oral).
  • Comparator : Use standard therapies (e.g., piretanide or bumetanide) .
  • Outcome : Select clinically relevant endpoints (e.g., urine output, serum electrolyte levels).
  • Time : Define the study duration (e.g., acute vs. chronic administration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical studies?

Address discrepancies through:

  • Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., animal strain differences, dosing schedules) .
  • Methodological replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to isolate variables .
  • Statistical re-evaluation : Apply advanced models (e.g., mixed-effects regression) to account for inter-study variability . Document all protocols in detail to enhance reproducibility .

Q. What strategies optimize the synthetic yield and purity of this compound for large-scale pharmacological studies?

Improve synthesis by:

  • Reaction optimization : Adjust solvent systems (e.g., DMF vs. THF) and catalyst ratios to enhance isothiocyanate conjugation .
  • Purification techniques : Use preparative HPLC with UV detection (λ = 254 nm) to isolate high-purity batches .
  • Quality control : Validate purity (>98%) via mass spectrometry and elemental analysis .

Q. How can researchers design experiments to elucidate the molecular target(s) of this compound in complex biological systems?

Combine multi-omics and structural biology approaches:

  • Affinity chromatography : Tag the compound with biotin for pull-down assays to identify binding proteins .
  • Cryo-EM/X-ray crystallography : Resolve ligand-protein interactions at atomic resolution .
  • Knockout models : Use CRISPR/Cas9 to silence candidate targets (e.g., SLC12A transporters) and assess functional impacts .

Q. What statistical methods are recommended for analyzing dose-dependent toxicological data of this compound?

Employ dose-response modeling and toxicity thresholds:

  • Probit analysis : Calculate LD50 values in acute toxicity studies .
  • Benchmark dose (BMD) modeling : Identify safe exposure levels in chronic studies .
  • Cox proportional hazards models : Assess time-to-event outcomes (e.g., organ toxicity) in longitudinal datasets .

Methodological Guidance

Q. How should researchers structure a literature review to identify gaps in this compound research?

Follow a systematic scoping review methodology:

  • Search strategy : Use databases (PubMed, SciFinder) with keywords (e.g., “this compound,” “diuretic mechanisms”) .
  • Inclusion/exclusion criteria : Filter studies by publication date (e.g., post-2000), study type (e.g., in vivo), and language .
  • Thematic synthesis : Categorize findings into mechanistic, efficacy, and safety domains to highlight understudied areas .

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

Adhere to FDA/NIH guidelines:

  • Sample preparation : Standardize blood collection times and storage conditions (-80°C) .
  • Analytical validation : Use LC-MS/MS with deuterated internal standards for quantification .
  • Data reporting : Include pharmacokinetic parameters (AUC, Cmax, t1/2) in open-access repositories .

Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?

Implement blinding and randomization:

  • Randomized block design : Assign animals to treatment groups using computer-generated sequences .
  • Double-blinding : Ensure personnel are unaware of group assignments during data collection and analysis .
  • Pre-registration : Document hypotheses and analysis plans on platforms like OSF before experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.